molecular formula C10H12F3NOS B13054409 (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

Cat. No.: B13054409
M. Wt: 251.27 g/mol
InChI Key: FVGIACXSRZSECZ-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanol backbone. The presence of the trifluoromethylthio group imparts unique chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethylthio)benzaldehyde and (S)-2-amino-1-propanol.

    Reaction Conditions: The key step involves the condensation of 4-(trifluoromethylthio)benzaldehyde with (S)-2-amino-1-propanol under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and enantioselectivity.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is an organic compound that is notable for a structure that includes an amino group, a trifluoromethylthio substituent, and a secondary alcohol. It has a molecular formula of C11H12F3NOS and a molecular weight of approximately 273.28 g/mol. The trifluoromethylthio group affects the compound's chemical properties and biological activity, making it interesting in medicinal chemistry and pharmacology.

Chemical Properties
The chemical reactivity of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL stems from its functional groups:

  • Amino group This allows the compound to participate in various reactions, such as acylation, alkylation, and Schiff base formation.
  • Alcohol group This enables reactions such as esterification, oxidation, and ether formation.
  • Trifluoromethylthio group This influences the compound's lipophilicity and electronic properties.

The compound may also engage in biotransformation reactions, which could affect its metabolism and pharmacokinetics.

Potential Biological Activity
The biological activity of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has been studied, and its structural features suggest it can interact with biological targets, like enzymes and receptors. Computational models suggest that this compound may have antimicrobial and anti-inflammatory activities. The trifluoromethylthio group might increase binding affinity to certain biological targets because of increased hydrophobic interactions. Structure-activity relationship studies suggest that changes to the amino or alcohol functional groups can change its efficacy against specific pathogens or conditions.

Potential Synthesis
Several synthetic routes have been developed for the preparation of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL. One potential synthesis pathway involves the reaction of a suitable phenol derivative with a trifluoromethylthio reagent followed by reductive amination with an appropriate amine.

Structural Comparison
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has a combination of an amino group, a secondary alcohol, and a trifluoromethylthio group, which enhance its potential as a therapeutic agent compared to similar compounds.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Amino-3-trifluoromethylphenolAmino group on phenolAntimicrobialSimpler structure without alcohol
2-Amino-3-(trifluoromethyl)benzoic acidCarboxylic acid instead of alcoholAnti-inflammatoryContains carboxylic acid functionality
4-TrifluoromethylthioanilineAniline derivative without alcoholAnticancerLacks hydroxyl group; aromatic

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is unique due to its specific chiral configuration and the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. The presence of an amino group and a trifluoromethylthio substituent on the phenyl ring enhances its biological activity, making it a candidate for various pharmacological applications.

  • Molecular Formula : C10H12F3NOS
  • Molecular Weight : 237.19 g/mol
  • CAS Number : 1213841-18-9

The trifluoromethylthio group is known to influence lipophilicity and biological interactions, which are critical for drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The fluorinated phenyl moiety enhances binding affinity and selectivity towards specific targets. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity : In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting key signaling pathways.
  • Antimicrobial Properties : The presence of the trifluoromethylthio group may enhance the compound's efficacy against certain bacterial strains.

Case Studies

  • Antitumor Activity :
    A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell viability in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent activity.
    Cell LineIC50 Value (µM)
    MDA-MB-2315.5
    PC-33.2
  • Antimicrobial Activity :
    Another study explored the antimicrobial effects of similar compounds. Results showed that derivatives containing trifluoromethyl groups exhibited enhanced bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can optimize its biological activity. The following table summarizes potential derivatives and their predicted activities:

Compound NameActivity Type
(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OLAntitumor
(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OLAntimicrobial
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OLPotential Anti-inflammatory

Properties

Molecular Formula

C10H12F3NOS

Molecular Weight

251.27 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1

InChI Key

FVGIACXSRZSECZ-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)SC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O

Origin of Product

United States

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